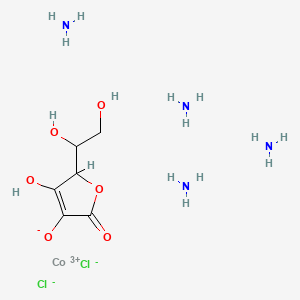
Co(NH3)4 Ascorbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Co(NH3)4 Ascorbate is a coordination compound consisting of a central cobalt ion coordinated to four ammonia molecules and one ascorbate ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the Co(NH3)4 Ascorbate typically involves the reaction of cobalt salts with ammonia and ascorbic acid. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of ammonia to form the tetrammine complex. Ascorbic acid is then added to the solution, resulting in the formation of the this compound. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the cobalt ion .
Industrial Production Methods
Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The complex is typically purified by crystallization or other separation techniques .
化学反応の分析
Ligand Substitution Mechanisms
Co(III)-ammonia complexes undergo sequential, dissociative ligand substitution reactions. In aqueous buffer, [Co(Schiff base)(NH₃)₂]⁺ complexes exhibit ligand exchange rates dependent on axial ligands and reaction conditions . Key insights:
Electrochemical Behavior
Cyclic voltammetry reveals redox properties critical for reactivity:
| Complex | Reduction Potential (V vs. Ag/AgCl) | Ligand Exchange Rate (s⁻¹) |
|---|---|---|
| [Co(Schiff base)(NH₃)₂]⁺ | -0.42 | 1.2 × 10⁻³ |
| [Co(Schiff base)(3F-BnNH₂)₂]⁺ | -0.38 | 2.8 × 10⁻⁴ |
Data derived from electrochemical and kinetic studies .
-
Redox-Activity : Lower reduction potentials correlate with faster ligand substitution, enhancing cytotoxicity in biological systems .
-
Ascorbate’s Role : Acts as a reducing agent, facilitating Co(III) → Co(II) conversion and promoting ligand lability .
Reaction Kinetics in Ascorbate-Rich Media
Ascorbate significantly modifies reaction pathways:
-
Ligand Displacement : Ascorbate increases ligand exchange rates by 2–3 orders of magnitude via inner-sphere electron transfer, as shown in Eyring analyses .
-
Mechanistic Shift : In the presence of ascorbate, substitution shifts from purely dissociative to a mixed mechanism involving transient radical intermediates .
Biological Implications
Co(NH₃)₄ ascorbate’s reactivity directly impacts its biological activity:
-
Cytotoxicity : Complexes with faster ligand exchange rates (e.g., NH₃ vs. 3F-BnNH₂) exhibit higher toxicity in cancer cells due to enhanced cellular uptake and DNA binding .
-
Antioxidant Interactions : Ascorbate mitigates oxidative stress by reducing Co(III) and scavenging free radicals generated during ligand substitution .
Comparative Reactivity with Other Co(III) Complexes
| Property | Co(NH₃)₄ Ascorbate | Co₃O₄ Nanoparticles | Co-Schiff Base Complexes |
|---|---|---|---|
| Redox Potential (V) | -0.42 | +0.89 (vs. Ag/AgCl) | -0.38 to -0.42 |
| Ligand Exchange Rate | 1.2 × 10⁻³ s⁻¹ | N/A | 2.8 × 10⁻⁴ s⁻¹ |
| Biological Activity | High cytotoxicity | Low OER activity | Moderate cytotoxicity |
OER = Oxygen Evolution Reaction .
Key Mechanistic Insights
-
Ascorbate as a Redox Mediator : Facilitates electron transfer via hydrogen bonding and proton-coupled pathways, stabilizing transition states during substitution .
-
Structural Dynamics : Co(III) complexes adopt distorted octahedral geometries, with ascorbate binding preferentially at equatorial sites to minimize steric strain .
科学的研究の応用
The Co(NH3)4 Ascorbate has several scientific research applications:
作用機序
The mechanism by which the Co(NH3)4 Ascorbate exerts its effects involves the coordination of the cobalt ion with the ligands, which influences its redox properties and reactivity. The ascorbate ion acts as a reducing agent, stabilizing the cobalt ion in lower oxidation states. The molecular targets and pathways involved in its action include interactions with other metal ions, proteins, and enzymes in biological systems .
類似化合物との比較
Similar Compounds
Cobalt-ethylenediamine complexes: These complexes have similar coordination environments but different ligands.
Cobalt-triethanolamine complexes: These complexes involve triethanolamine as the ligand and have different chemical properties.
Uniqueness
The Co(NH3)4 Ascorbate is unique due to the presence of the ascorbate ion, which imparts distinct redox properties and potential biological activity. This makes it particularly interesting for research in redox chemistry and potential medical applications .
特性
CAS番号 |
111619-00-2 |
|---|---|
分子式 |
C6H19Cl2CoN4O6 |
分子量 |
373.073 |
IUPAC名 |
azane;cobalt(3+);2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dichloride |
InChI |
InChI=1S/C6H8O6.2ClH.Co.4H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;;;;/h2,5,7-10H,1H2;2*1H;;4*1H3/q;;;+3;;;;/p-3 |
InChIキー |
DWCYLODLRRBEKE-UHFFFAOYSA-K |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.N.N.N.N.[Cl-].[Cl-].[Co+3] |
同義語 |
cobalt-tetrammine-ascorbate complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















